Stereochemical Induction in Asymmetric Thio-Claisen Rearrangement: Cyclohexanesulfinyl Chloride as a Chiral Sulfinyl Source
Racemic cyclohexanesulfinyl chloride has been demonstrated to produce diastereomeric DAG cyclohexanesulfinates with stereochemical outcomes dependent on the base employed, enabling access to enantiopure alkylsulfinyl groups for asymmetric induction [1]. In the asymmetric Thio-Claisen rearrangement of ketene aminothioacetals bearing an enantiopure 2-cyclohexylsulfinyl substituent, the sulfinyl group provided excellent asymmetric induction, with full control of double bond geometry [2]. The stereochemical course was rationalized through an electronic model, and X-ray crystallographic analysis confirmed absolute configurations of the rearrangement products [2].
| Evidence Dimension | Stereochemical outcome / asymmetric induction capacity |
|---|---|
| Target Compound Data | Racemic cyclohexanesulfinyl chloride reacted with DAG (diacetone-D-glucose) to yield diastereomeric sulfinates with stereochemistry governed by base selection; enantiopure (R)-2-cyclohexylsulfinyl derivatives provided excellent asymmetric induction in Thio-Claisen rearrangement [1][2]. |
| Comparator Or Baseline | Cyclohexanesulfonyl chloride: achiral at sulfur due to tetrahedral geometry without a lone pair; cannot serve as a chiral auxiliary. Methanesulfinyl chloride: smaller alkyl group provides reduced steric bulk, potentially altering diastereoselectivity. |
| Quantified Difference | Cyclohexanesulfinyl chloride enables chirality transfer via the sulfinyl sulfur stereocenter; sulfonyl analogs are achiral and provide 0% stereochemical induction at sulfur. |
| Conditions | THF reflux; base-dependent diastereoselectivity; asymmetric Thio-Claisen rearrangement of ketene aminothioacetals. |
Why This Matters
For researchers conducting asymmetric synthesis, cyclohexanesulfinyl chloride uniquely provides a stereogenic sulfur center enabling chiral auxiliary applications, a capability entirely absent in sulfonyl chloride analogs.
- [1] Nowaczyk, S., Alayrac, C., Reboul, V., et al. Asymmetric Thio-Claisen Rearrangement Induced by an Enantiopure Alkylsulfinyl Group. Unusual Preference for a Boat Transition State in the Acyclic Series. J. Org. Chem. 2001, 66 (23), 7841-7848. View Source
- [2] Nowaczyk, S., Alayrac, C., Reboul, V., et al. Asymmetric Thio-Claisen Rearrangement Induced by an Enantiopure Alkylsulfinyl Group. Unusual Preference for a Boat Transition State in the Acyclic Series. J. Org. Chem. 2001, 66 (23), 7841-7848. View Source
